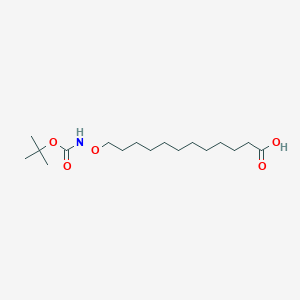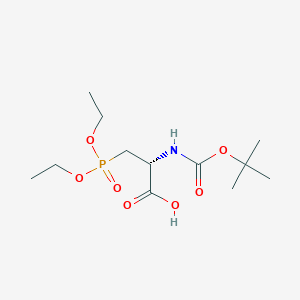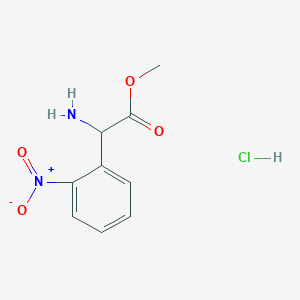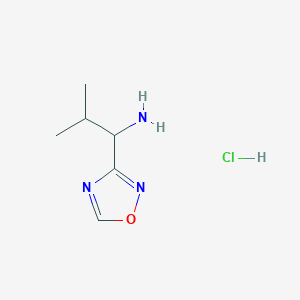
5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine, also known as BPMT, is a synthetic compound that has been used in a variety of scientific research applications. BPMT is a member of the pyrimidine family, and is composed of a benzyl group, a methyl group, and a thiazole ring. BPMT is a versatile compound, and has been used in a variety of research fields, including biochemistry and physiology.
Scientific Research Applications
Crystal Structure and Molecular Interaction Studies
- Research on compounds structurally similar to 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, has focused on understanding their crystal and molecular structures. These studies reveal conformational differences and hydrogen-bonding interactions, which are significant for designing new molecules with desired properties (Odell et al., 2007).
Synthesis and Characterization of Derivatives
- The synthesis and structural characterization of derivatives of this compound, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, are important in medicinal chemistry. These processes involve various spectroscopic methods and help in understanding the molecular conformations and interactions (Murugavel et al., 2016).
Exploration of Antimicrobial Properties
- Certain derivatives, such as 3-aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-one, have been synthesized and evaluated for their antimicrobial properties. This indicates the potential of this compound and its derivatives in the development of new antimicrobial agents (Shelke et al., 2012).
Lipo-Oxygenase Inhibition Studies
- Research on analogs of this compound, such as 3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines, has shown potential as inhibitors of lipo-oxygenase, an enzyme implicated in various inflammatory processes. This suggests its relevance in the field of anti-inflammatory drug development (Asghari et al., 2015).
Antitumor Activity Exploration
- Some studies focus on the synthesis and evaluation of derivatives for their antitumor activities. These investigations are crucial for understanding the potential of this compound in cancer therapy (Vijaya Laxmi et al., 2019).
Investigation in Neuroscience and Pharmacology
- Aminopyrimidine derivatives of this compound have been evaluated as agonists for neurological receptors like 5-HT1A, indicating their significance in neuroscience and pharmacological research (Dounay et al., 2009).
Properties
IUPAC Name |
5-(2-benzylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-14(20-15(16)18-10)12-7-8-17-13(19-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLRIHPFIHWKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)

amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

